5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 1,3-dimethyl-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde oxime with various reagents. One common method is to react the compound with chlorocarbonic acid, DCC (dicyclohexylcarbodiimide), and methylene cyanide in the presence of sodium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in solid form and requires proper storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is widely used as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds.
Biology: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its role as a coupling reagent. It activates carboxylic acids, facilitating their reaction with amines to form amide bonds. This process is crucial in peptide synthesis, where the compound helps in the formation of peptide chains by linking amino acids .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylvioluric acid: Similar in structure but differs in its reactivity and applications.
Oxima-B: Another name for the same compound, highlighting its use in organic synthesis.
NSC 7370: A related compound with different applications in chemical research.
Uniqueness
5-Hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its high efficiency as a coupling reagent and its stability under various conditions. Its ability to facilitate peptide bond formation makes it invaluable in peptide synthesis and related research .
Properties
IUPAC Name |
5-hydroxyimino-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-4(10)3(7-13)5(11)9(2)6(8)12/h13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSCIXRAKUKIET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NO)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(=NO)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.